1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The introduction of amino groups at positions 1, 4, 5, and 8 is achieved through nitration followed by reduction. Nitration is performed using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.
Alkylation: The heptyloxy groups are introduced at positions 2 and 7 through an alkylation reaction. This is typically done using heptyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with anticancer properties.
1,4-Bis(amino)anthracene-9,10-dione: A related compound with similar structural features.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione is unique due to the presence of both amino and heptyloxy groups, which confer distinct electronic and steric properties
Properties
CAS No. |
88601-67-6 |
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Molecular Formula |
C28H40N4O4 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-diheptoxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O4/c1-3-5-7-9-11-13-35-19-15-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)16-20(26(24)32)36-14-12-10-8-6-4-2/h15-16H,3-14,29-32H2,1-2H3 |
InChI Key |
SUTOGDMAAGIAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCCCC)N)N |
Origin of Product |
United States |
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